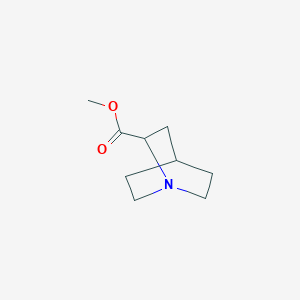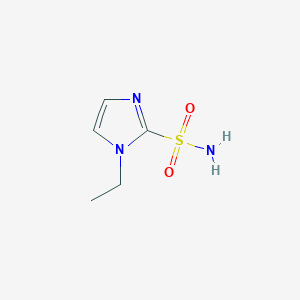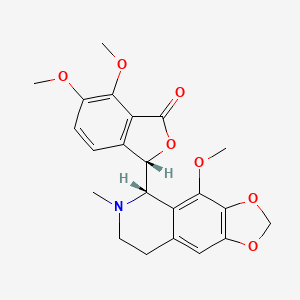
(S,R)-Noscapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R)-Noscapine is a naturally occurring alkaloid derived from the opium poppy plant, Papaver somniferum. It is known for its antitussive (cough suppressant) properties and has been used in traditional medicine for many years. Unlike other opium-derived compounds, this compound does not exhibit significant narcotic effects, making it a safer alternative for medical use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-Noscapine typically involves several steps, starting from simple precursors. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3,4,5-trimethoxybenzaldehyde, followed by cyclization and demethylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the opium poppy plant, followed by purification processes such as crystallization and chromatography. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation, which offers a more sustainable and environmentally friendly approach.
Análisis De Reacciones Químicas
Types of Reactions
(S,R)-Noscapine undergoes various chemical reactions, including:
Oxidation: Converts this compound into its corresponding N-oxide derivative.
Reduction: Reduces the nitro group to an amine group.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Typically uses reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Often employs halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide, amine, and halogenated compounds, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
(S,R)-Noscapine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic benefits.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating cancer, as it can inhibit microtubule assembly and disrupt mitosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
(S,R)-Noscapine exerts its effects primarily by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting the polymerization of tubulin, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer research, where this compound is being explored as a potential chemotherapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: Another microtubule inhibitor used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules and prevents their disassembly.
Vinblastine: An alkaloid used in cancer therapy that inhibits microtubule formation.
Uniqueness of (S,R)-Noscapine
This compound is unique among these compounds due to its relatively low toxicity and lack of significant narcotic effects. This makes it a promising candidate for further development as a safer alternative in cancer therapy and other medical applications.
Propiedades
Fórmula molecular |
C22H23NO7 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
(3S)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m0/s1 |
Clave InChI |
AKNNEGZIBPJZJG-ROUUACIJSA-N |
SMILES isomérico |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
SMILES canónico |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


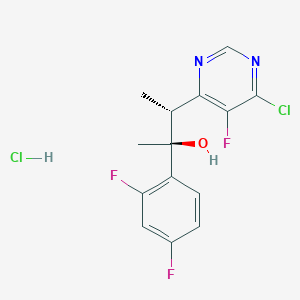
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)
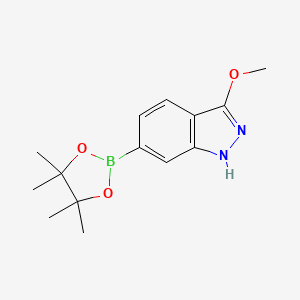
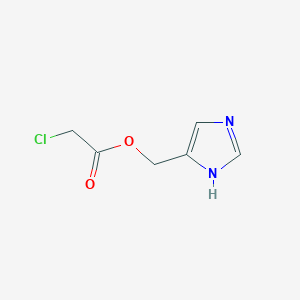
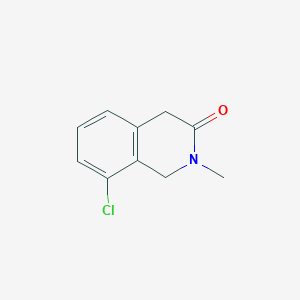
![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
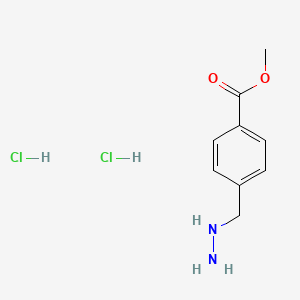
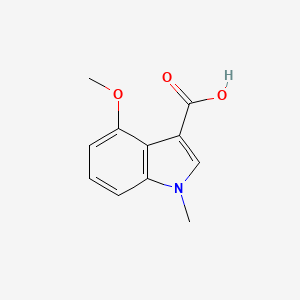

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
